6-Amino-3H-indazol-3-one
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Overview
Description
6-Amino-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure consists of an indazole core with an amino group at the 6th position and a keto group at the 3rd position, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine . Another approach involves the selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions, is likely preferred due to their higher yields and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3H-indazol-3-one undergoes
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
6-aminoindazol-3-one |
InChI |
InChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2 |
InChI Key |
ARDPDSOHNKVSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=NC2=O |
Origin of Product |
United States |
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